molecular formula C46H92NO8P B1263893 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1263893
M. Wt: 818.2 g/mol
InChI Key: PFDOAXXOABJINJ-USYZEHPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups at positions 1 and 2 are specified as eicosanoyl and octadecanoyl respectively. It derives from an icosanoic acid and an octadecanoic acid.

Scientific Research Applications

Membrane Biophysics

1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine plays a role in the biophysical properties of cellular membranes. Studies have shown that certain ether-linked phospholipids like edelfosine (a related compound) can integrate into cell membranes, altering their physical characteristics. For instance, the incorporation of edelfosine into model membranes has been shown to induce changes in the phase status, as well as membrane thickness and molecular organization, which suggests a potential mechanism for the biological actions of these compounds through the plasma membrane (Torrecillas et al., 2006), (Ausili et al., 2008).

Pharmacological Research

In pharmacological research, the interactions of phospholipids like 1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine with various biological systems are of interest. For example, studies have explored the effects of analogs on the acyl migration process in macrophages (Boucrot et al., 1994), and the uptake of phospholipase A2 inhibitors by peritoneal macrophages (Bourass et al., 1997). These studies provide insights into how these compounds can influence cellular mechanisms, which is crucial for the development of therapeutic agents.

Biochemistry and Molecular Biology

The compound is also studied for its role in biochemistry and molecular biology. Research has focused on its involvement in processes like acyl migration in phospholipids and interactions with enzymes (Kiełbowicz et al., 2012). Additionally, the ether lipids in the cell membrane of organisms like Mycoplasma fermentans have been analyzed, revealing the structural and functional significance of these lipids in cellular membranes (Wagner et al., 2000).

Interaction with Biological Membranes

Research also delves into how these phospholipids interact with biological membranes, affecting their structural and functional properties. For example, studies on the interactions of monolayers of unsaturated phosphocholines with ozone at the air-water interface have provided valuable information on the reactivity and stability of these compounds under different environmental conditions (Lai et al., 1994).

properties

Product Name

1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C46H92NO8P

Molecular Weight

818.2 g/mol

IUPAC Name

[(2R)-3-icosanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1

InChI Key

PFDOAXXOABJINJ-USYZEHPZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.